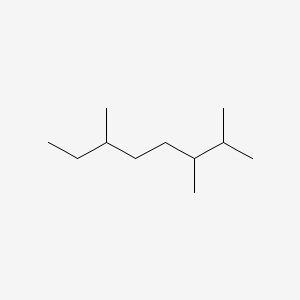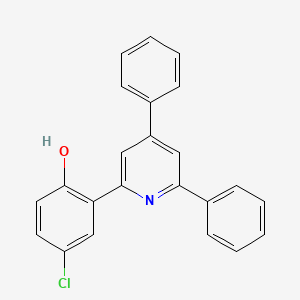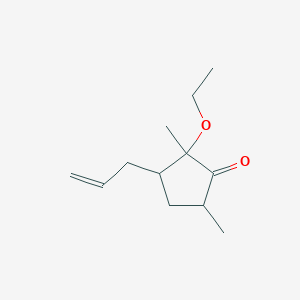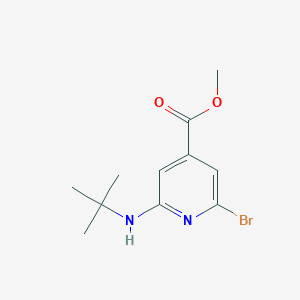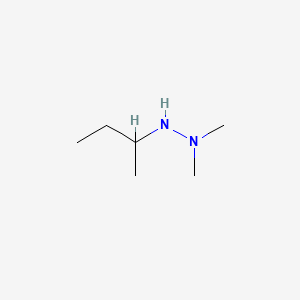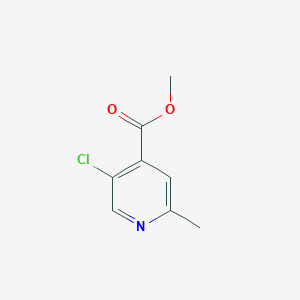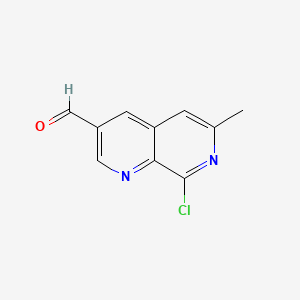![molecular formula C19H16N2OS B13934477 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- CAS No. 858117-42-7](/img/structure/B13934477.png)
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- is a compound belonging to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with other reagents to introduce the methoxyphenyl and thienyl groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, using reagents like halogens or Mannich bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structural features make it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-: This compound has a similar core structure but with an ethyl group instead of the methoxyphenyl and thienyl groups.
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-: This derivative features an iodine atom at the 3-position, which can significantly alter its reactivity and biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
858117-42-7 |
|---|---|
Formule moléculaire |
C19H16N2OS |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-[(3-methoxyphenyl)methyl]-5-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H16N2OS/c1-22-16-5-2-4-13(9-16)8-14-11-20-19-17(14)10-15(12-21-19)18-6-3-7-23-18/h2-7,9-12H,8H2,1H3,(H,20,21) |
Clé InChI |
WXULVHSHBXMMRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2=CNC3=C2C=C(C=N3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



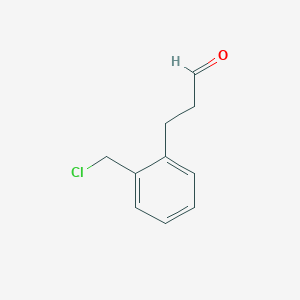
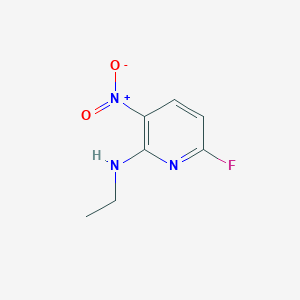
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)


